molecular formula C17H20N4S B13794322 Olanzapine D3

Olanzapine D3

Cat. No.: B13794322
M. Wt: 315.5 g/mol
InChI Key: KVWDHTXUZHCGIO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine D3 involves the incorporation of deuterium atoms into the olanzapine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Olanzapine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olanzapine D3

This compound is unique due to its deuterium incorporation, which provides a distinct mass difference that is useful in analytical applications. This makes it an invaluable tool in mass spectrometry for the accurate quantification of olanzapine in various biological matrices .

Properties

Molecular Formula

C17H20N4S

Molecular Weight

315.5 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(trideuteriomethyl)-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i1D3

InChI Key

KVWDHTXUZHCGIO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.